N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of ethyl [(3-methylfuran-2-yl)methyl]amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enoyl group can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptor sites or enzymes, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N-ethyl-N-[(3-methylfuran-2-yl)methyl]azepane-1-sulfonamide: Investigated for its antimicrobial activity.
Uniqueness
N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-16(20)19-9-6-14(7-10-19)17(21)18(5-2)12-15-13(3)8-11-22-15/h4,8,11,14H,1,5-7,9-10,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJNQIKXWBTIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CO1)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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